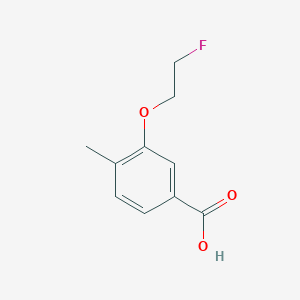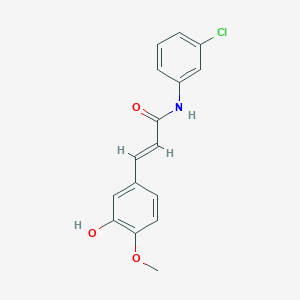
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxy-methoxy-substituted phenyl group connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde.
Formation of Schiff Base: The 3-chloroaniline reacts with 3-hydroxy-4-methoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acrylamide Formation: The amine is reacted with acryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The acrylamide linkage allows for potential interactions with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
(E)-N-(3-Chloro-phenyl)-3-phenyl-acrylamide: Lacks the hydroxy and methoxy groups, resulting in different reactivity and biological activity.
(E)-N-(3-Chloro-phenyl)-3-(4-hydroxy-phenyl)-acrylamide: Similar structure but lacks the methoxy group, affecting its properties.
(E)-N-(3-Chloro-phenyl)-3-(3-methoxy-phenyl)-acrylamide: Lacks the hydroxy group, leading to different interactions and applications.
Uniqueness: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for diverse interactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+ |
InChI Key |
UBNJOSSBOHRSMZ-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


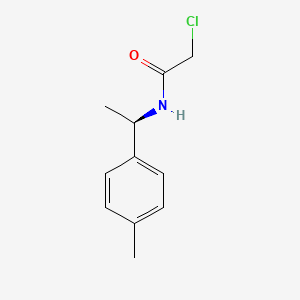
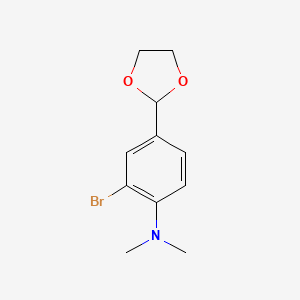
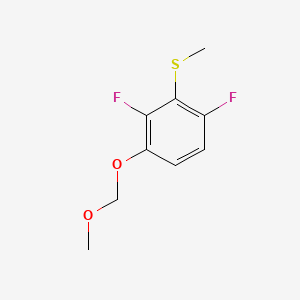

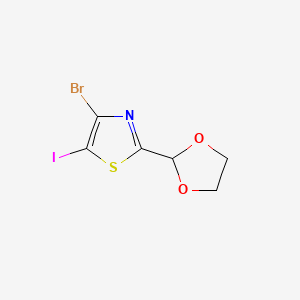
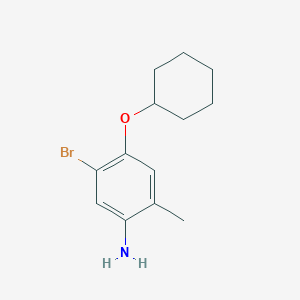
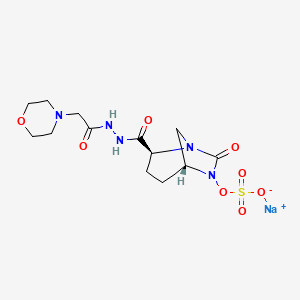
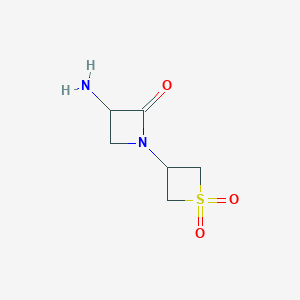
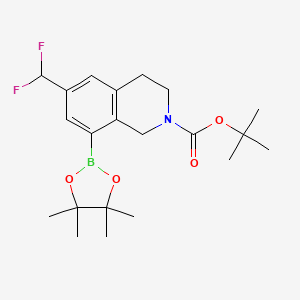
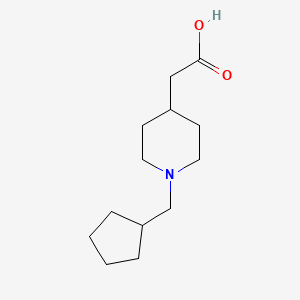
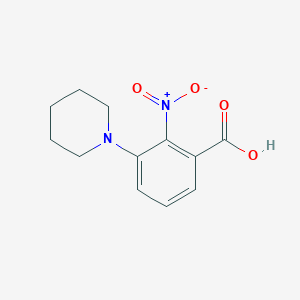
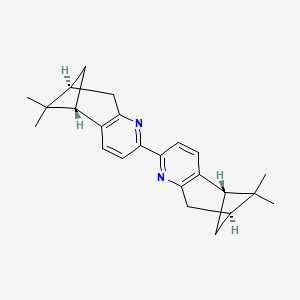
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
